molecular formula C8H5Cl2NS B162754 2,4-Dichloro-7-methyl-1,3-benzothiazole CAS No. 126920-73-8

2,4-Dichloro-7-methyl-1,3-benzothiazole

Cat. No.: B162754
CAS No.: 126920-73-8
M. Wt: 218.1 g/mol
InChI Key: LELHGIDYEICASF-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methyl-1,3-benzothiazole is a versatile chemical scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure is closely related to compounds that have demonstrated significant antibacterial properties by targeting critical bacterial enzymes. Research on analogous dichloro- and methyl-substituted benzothiazoles has shown potent activity by inhibiting essential enzymes like uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), a key protein in bacterial cell wall synthesis . Furthermore, similar benzothiazole derivatives act as inhibitors of bacterial DNA gyrase, a validated target for antibacterial drugs . The benzothiazole core is a privileged structure in drug discovery, and its derivatives are investigated for a wide range of biological activities beyond antimicrobials, including antitumor and anti-inflammatory applications . The specific substitution pattern of chlorine and methyl groups on the benzothiazole ring makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex molecules targeting various disease pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126920-73-8

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.1 g/mol

IUPAC Name

2,4-dichloro-7-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3

InChI Key

LELHGIDYEICASF-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)Cl)N=C(S2)Cl

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)N=C(S2)Cl

Synonyms

Benzothiazole, 2,4-dichloro-7-methyl- (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Pathways for 2,4 Dichloro 7 Methyl 1,3 Benzothiazole and Its Derivatives

Foundational Synthetic Routes to the Benzothiazole (B30560) Core Relevant to Substituted Analogues

The synthesis of the benzothiazole scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct this versatile ring system. These foundational routes are readily adaptable for the preparation of substituted analogues, including dihalogenated and methylated derivatives.

Cyclization Reactions of 2-Aminothiophenol (B119425) Derivatives

The most prevalent and versatile approach to the benzothiazole core involves the cyclization of 2-aminothiophenol and its substituted derivatives. nih.govindexcopernicus.com This method's popularity stems from the ready availability of the starting materials and the often high yields of the desired products.

The condensation of 2-aminothiophenol with aldehydes or ketones is a widely employed method for synthesizing 2-substituted benzothiazoles. nih.govmdpi.com This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. mdpi.com

A variety of catalysts and reaction conditions have been developed to promote this transformation, including:

Acid Catalysis: Brønsted acids and Lewis acids are commonly used to catalyze the condensation and cyclization steps. organic-chemistry.orgtandfonline.com For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been shown to be an effective catalytic system. nih.govmdpi.com

Oxidative Conditions: Various oxidizing agents can facilitate the final aromatization step. Molecular oxygen, often in the presence of a photocatalyst like fluorescein, can drive the reaction. mdpi.com Other oxidants such as manganese (III) triacetate have also been utilized. indexcopernicus.com

Green Chemistry Approaches: In recent years, more environmentally friendly methods have been developed. These include the use of catalysts like sulfated tungstate (B81510) under solvent-free conditions and ultrasound irradiation, or the use of biocatalysts such as baker's yeast. indexcopernicus.commdpi.com Microwave-assisted synthesis has also been shown to be an efficient method, often leading to shorter reaction times and higher yields. mdpi.comresearchgate.net

The reaction's scope is broad, accommodating a wide range of substituted 2-aminothiophenols and aldehydes, allowing for the introduction of various functionalities onto the benzothiazole core. researchgate.netnih.gov

The reaction of 2-aminothiophenol derivatives with carbon disulfide is a classic and efficient method for the synthesis of 2-mercaptobenzothiazoles. publish.csiro.au This reaction is typically carried out in the presence of a base. The resulting 2-mercapto group can then be further functionalized, for example, through alkylation to introduce various side chains. nih.gov

Recent advancements have focused on developing more efficient and environmentally benign procedures. For instance, a ZnO/Al₂O₃ composite has been used as a catalyst for the condensation of 2-aminothiophenol with carbon disulfide at elevated temperatures. mdpi.com

Oxidative Cyclization Methodologies

Oxidative cyclization represents another important strategy for benzothiazole synthesis. These methods often involve the intramolecular formation of a carbon-sulfur bond under oxidative conditions.

One notable example is the iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines to produce 2-substituted benzothiazoles. organic-chemistry.org In this metal-free approach, iodine acts as both an electrophilic reagent and an oxidant. organic-chemistry.org The reaction proceeds efficiently for substrates bearing various substituents on the aromatic rings. organic-chemistry.org

Another approach involves the oxidative cyclization of thiobenzanilides. This can be achieved using photosensitizers like riboflavin (B1680620) under visible light irradiation or through radical cyclization induced by agents like chloranil. nih.gov

Targeted Synthesis Strategies for 2,4-Dichloro-7-methyl-1,3-benzothiazole and Related Dihalogenated Methylbenzothiazoles

The synthesis of specifically substituted benzothiazoles like this compound requires a more targeted approach, often involving multiple synthetic steps to introduce the desired chloro and methyl groups at the correct positions.

Multi-Step Synthesis Approaches Incorporating Halogenation and Methylation

A multi-step synthesis is generally required for preparing polysubstituted benzothiazoles. youtube.comyoutube.com The general strategy involves either starting with a pre-substituted aniline (B41778) or introducing the substituents at various stages of the synthesis.

For a compound like this compound, a plausible synthetic route could involve the following key transformations:

Synthesis of a Substituted Aniline: The synthesis would likely begin with a commercially available and appropriately substituted aniline or by synthesizing the required 3-chloro-6-methylaniline.

Introduction of the Thiol Group: The amino group of the aniline can direct the introduction of a thiol group ortho to it. One common method is the reaction with potassium thiocyanate (B1210189) in the presence of an acid to form a 2-aminobenzothiazole (B30445) precursor. indexcopernicus.com

Formation of the Benzothiazole Core: The substituted 2-aminothiophenol can then be cyclized using one of the foundational methods described earlier. For instance, reaction with a suitable reagent can introduce the substituent at the 2-position.

Halogenation: The introduction of the chloro groups can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing methyl group and the benzothiazole ring will influence the position of chlorination. Specific chlorinating agents and conditions would be chosen to achieve the desired 2,4-dichloro substitution pattern. It's also possible that a dichlorinated aniline derivative is used as a starting material.

Methylation: If not already present in the starting material, the methyl group can be introduced via reactions such as Friedel-Crafts alkylation, although this can sometimes lead to mixtures of isomers and may require careful optimization.

The synthesis of related dihalogenated methylbenzothiazoles would follow similar multi-step strategies, with variations in the starting materials and the specific halogenating agents used. nih.govacs.org The order of the halogenation and methylation steps would be crucial to control the final substitution pattern on the benzene (B151609) ring.

Positional Selectivity in Halogenation and Methylation Reactions

The precise placement of substituents on the benzothiazole core is critical for determining the ultimate properties of the molecule. Halogenation and methylation reactions are fundamental transformations where positional selectivity, or regioselectivity, is a key consideration.

The halogenation of a pre-existing 7-methyl-1,3-benzothiazole scaffold is governed by the directing effects of the substituents on the benzene ring. The methyl group is an ortho-, para-directing activator, while the fused thiazole (B1198619) ring is deactivating and directs electrophiles to the benzene portion of the molecule. The electron-withdrawing nature of the thiazole heterocycle tends to direct incoming electrophiles to the 4- and 6-positions. Direct iodination of the benzothiazole core under strongly oxidative and acidic conditions has been shown to yield 4,7-diiodo derivatives, indicating that the 4- and 7-positions are susceptible to halogenation acs.org.

In the case of 7-methylbenzothiazole, the methyl group at position 7 activates the ortho-positions (6 and 8, though 8 is part of the thiazole ring) and the para-position (position 4). The inherent reactivity of the benzothiazole ring system also favors substitution at position 4. Therefore, electrophilic chlorination would be expected to show selectivity for the C4 and C6 positions. The formation of this compound implies a multi-step synthesis, likely involving the chlorination of a 7-methylbenzothiazole precursor, where the chlorine at the 2-position is typically introduced during the cyclization step or via a separate functionalization of the thiazole ring.

Computational methods, such as calculating the activation energies or the relative energies of halonium ion intermediates, can be employed to predict the most likely sites of electrophilic attack with considerable accuracy wuxiapptec.com. For a substituted benzothiazole, these calculations would weigh the electronic effects of the methyl group and the fused thiazole ring to predict the most nucleophilic carbon atoms on the benzene ring.

Table 1: Predicted Regioselectivity of Chlorination on 7-Methyl-1,3-benzothiazole This table is illustrative and based on general principles of electrophilic aromatic substitution.

PositionActivating/Deactivating GroupsPredicted ReactivityMajor Products (Predicted)
C4 Activated by C7-Methyl (para), Favored by thiazole electronicsHigh4-Chloro-7-methyl-1,3-benzothiazole
C5 ---LowMinor product
C6 Activated by C7-Methyl (ortho)Moderate6-Chloro-7-methyl-1,3-benzothiazole

Conversely, the methylation of a dichlorobenzothiazole precursor is less common. Typically, the methyl group is incorporated by starting with a methylated aniline, such as 2-amino-3-methylthiophenol, which then undergoes cyclization to form the 7-methylbenzothiazole core.

Derivatization and Functionalization of Pre-formed Benzothiazole Scaffolds

Once the this compound core is synthesized, its reactive sites can be used for further derivatization. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution, while the nitrogen and sulfur atoms of the thiazole ring possess lone pairs of electrons that can participate in alkylation and acylation reactions.

The chlorine atoms at the C2 and C4 positions of the benzothiazole ring are activated towards nucleophilic aromatic substitution (SNAr). The reactivity of these positions is not equal. Drawing an analogy from studies on 2,4-dichloroquinazoline, the C4 position is generally more reactive towards nucleophiles under milder conditions than the C2 position stackexchange.com. This is attributed to the better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. Harsh reaction conditions, such as higher temperatures, are often required to substitute the chlorine at the C2 position stackexchange.com.

This differential reactivity allows for the sequential and regioselective introduction of various nucleophiles. A wide range of nucleophiles can be employed, including amines, alcohols, and thiols, to generate diverse libraries of substituted benzothiazoles. For example, reaction with a primary amine under controlled, mild conditions would likely yield a 2-chloro-4-amino-7-methyl-1,3-benzothiazole derivative. Subsequent reaction with a different nucleophile under more forcing conditions could then replace the C2 chlorine.

Table 2: Potential Nucleophilic Substitution Reactions on this compound This table presents hypothetical reactions based on established SNAr chemistry.

Reagent/NucleophileReaction ConditionsExpected Major Product (Monosubstitution)
Ammonia (NH₃)Mild (e.g., low temp)2-Chloro-7-methyl-1,3-benzothiazol-4-amine
Sodium Methoxide (NaOMe)Mild (e.g., low temp)2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Sodium Thiophenoxide (NaSPh)Mild (e.g., low temp)2-Chloro-7-methyl-4-(phenylthio)-1,3-benzothiazole
Hydrazine (N₂H₄)Mild (e.g., 0-5 °C)2-Chloro-4-hydrazinyl-7-methyl-1,3-benzothiazole

Alkylation and Acylation of the Benzothiazole Nitrogen and Sulfur Atoms

The benzothiazole ring contains two heteroatoms, nitrogen and sulfur, that can potentially undergo alkylation or acylation. However, in the neutral 1,3-benzothiazole ring, the nitrogen atom is part of a C=N double bond and is generally not nucleophilic. Alkylation or acylation typically occurs at the nitrogen atom only after the thiazole ring has been reduced or if the nitrogen is part of an exocyclic amino group nih.gov.

In contrast, if the benzothiazole exists as a 2-mercaptobenzothiazole (B37678) tautomer, the exocyclic sulfur atom is highly nucleophilic and readily undergoes S-alkylation and S-acylation nih.govnih.gov. For the this compound scaffold, direct alkylation or acylation on the ring heteroatoms is not a primary reaction pathway. However, quaternization of the thiazole nitrogen can occur, forming a benzothiazolium salt. This reaction typically requires a potent alkylating agent and can be facilitated by a Lewis acid. These resulting benzothiazolium salts are themselves useful intermediates, for instance, in the synthesis of cyanine (B1664457) dyes.

Visible-light-promoted methods have been developed for the alkylation and acylation of the C2 position of benzothiazoles, often involving radical mechanisms where a C-H bond is functionalized rsc.org. These modern methods provide an alternative to traditional cyclization approaches for introducing substituents at the 2-position.

Catalytic Systems and Reaction Condition Optimization in Benzothiazole Synthesis

The synthesis of the benzothiazole core often relies on the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a carbonyl compound or its equivalent. The efficiency, selectivity, and environmental impact of these syntheses are heavily influenced by the choice of catalyst, solvent, and temperature.

A variety of catalytic systems have been developed to promote the synthesis of benzothiazoles, each with specific advantages.

Iodine (I₂) : Molecular iodine serves as a mild, inexpensive, and effective catalyst for the synthesis of 2-substituted benzothiazoles. It can promote the condensation of 2-aminothiophenols with both aldehydes and carboxylic acids. oup.comtandfonline.com Iodine is believed to act as a mild Lewis acid, activating the carbonyl group towards nucleophilic attack by the amino group of the thiophenol. nih.gov It can also function as an oxidant in the final cyclization step. Iodine-catalyzed reactions can often be performed under solvent-free conditions or in solvents like DMF. oup.comorganic-chemistry.org

Palladium-on-Carbon (Pd/C) : Heterogeneous catalysts like Pd/C are attractive due to their ease of separation and reusability. Pd/C has been used to catalyze the ligand-free cyclization of o-iodothiobenzanilide derivatives to form 2-substituted benzothiazoles under mild, room-temperature conditions organic-chemistry.org. More broadly, homogeneous palladium catalysts are extensively used in modern synthetic methods involving C-H functionalization and cross-coupling to build complex benzothiazole structures. acs.orgorganic-chemistry.org

Triazolium Salts : These salts are primarily used as precursors for N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. tcichemicals.com In the context of benzothiazole-related synthesis, NHCs can catalyze reactions like the Stetter reaction or the benzoin (B196080) condensation, which could be used to prepare complex aldehyde precursors for subsequent cyclization. More recently, triazolium salts themselves have been shown to function as nitrenium-based Lewis acids, capable of catalyzing reactions like hydrosilylation-deoxygenation organic-chemistry.org.

Lewis Acids : Various Lewis acids are employed to activate substrates in benzothiazole synthesis. Strong Lewis acids like polyphosphoric acid (PPA) have traditionally been used to facilitate the condensation of carboxylic acids at high temperatures nih.gov. Milder Lewis acids such as samarium triflate can catalyze the reaction in aqueous media organic-chemistry.org. Tris(pentafluorophenyl)borane (B(C₆F₅)₃) has been used for the site-selective alkylation of related nitrogen heterocycles rsc.org. The role of the Lewis acid is generally to coordinate to the carbonyl oxygen of the aldehyde or carboxylic acid, increasing its electrophilicity and facilitating the initial condensation step nih.gov.

The choice of solvent and the control of reaction temperature are paramount for optimizing the yield, purity, and reaction time in benzothiazole synthesis.

Solvent Effects : Solvents can play multiple roles. High-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are common. DMSO can also act as an oxidant at elevated temperatures (e.g., 140 °C), facilitating the cyclization step in a one-pot reaction acs.org. In recent years, there has been a push towards "green" solvents. Glycerol (B35011), for example, has been used as a non-toxic, biodegradable, and recyclable solvent for the catalyst-free synthesis of 2-arylbenzothiazoles at ambient temperature nih.gov. In some cases, solvent-free reactions, such as solid-phase trituration with an iodine catalyst, have proven highly effective and economical tandfonline.com.

Temperature Control : Temperature is a critical parameter. Many traditional benzothiazole syntheses require high temperatures (110-250 °C), particularly when using less reactive substrates like carboxylic acids with catalysts such as PPA nih.govmdpi.com. However, modern catalytic methods often allow for significantly milder conditions. Palladium-catalyzed cyclizations can proceed at room temperature organic-chemistry.org, and catalyst-free reactions in glycerol can also occur at ambient temperature nih.gov. Microwave-assisted synthesis has also emerged as a technique to reduce reaction times and potentially improve yields compared to conventional heating researchgate.net. The precise temperature required depends on the specific substrates, catalyst, and solvent system employed.

Table 3: Summary of Reaction Conditions for Benzothiazole Synthesis

Catalyst SystemSolventTemperatureKey AdvantagesReference(s)
Iodine (I₂)DMF or Solvent-freeRoom Temp to Moderate HeatMild, inexpensive, efficient oup.comtandfonline.com
Pd/CTolueneRoom TemperatureHeterogeneous, mild conditions organic-chemistry.org
NoneGlycerolAmbient TemperatureGreen, catalyst-free nih.gov
Lewis Acids (PPA)NoneHigh (e.g., 110-250 °C)Effective for carboxylic acids nih.gov
NoneDMSOHigh (e.g., 140 °C)One-pot (solvent as oxidant) acs.org

Application of Advanced Synthetic Techniques (e.g., Microwave Irradiation)

Microwave-assisted organic synthesis has become a cornerstone of modern heterocyclic chemistry, offering significant advantages over conventional heating methods. orgsyn.org This technique utilizes microwave energy to heat reactions, leading to rapid temperature increases, shorter reaction times, and often higher product yields with improved purity. orgsyn.orgnih.gov The application of microwave irradiation has been successfully employed in the synthesis of a wide array of benzothiazole derivatives, demonstrating its efficiency and versatility. mdpi.comgoogle.com

The synthesis of benzothiazoles, a critical scaffold in medicinal chemistry, is frequently achieved through the condensation of 2-aminothiophenols with various aldehydes or carboxylic acids. indexcopernicus.comnih.gov Microwave irradiation has been shown to dramatically accelerate these condensation reactions. For instance, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, which can take hours under conventional heating, can often be completed in a matter of minutes with microwave assistance, frequently in solvent-free conditions. indexcopernicus.comnih.gov

One notable approach involves the PIFA (phenyliodonium bis(trifluoroacetate)) promoted oxidative cyclization of 2-aminothiophenols with aldehydes. mdpi.com Under microwave irradiation at 80°C, this reaction proceeds to completion within 15 minutes, yielding a variety of benzothiazoles in good to excellent yields. mdpi.com This method's versatility has been demonstrated with a range of substituted aldehydes and 2-aminothiophenols. mdpi.com Similarly, the condensation of 2-aminothiophenols with chloroacetyl chloride to produce 2-chloromethyl-benzothiazole was achieved in just 10 minutes under microwave irradiation, a significant improvement over traditional methods. nih.gov

The benefits of microwave-assisted synthesis extend to multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. Pyrimido[2,1-b] indexcopernicus.comorganic-chemistry.orgbenzothiazole derivatives, including those with chloro-substitutions, have been synthesized via MCRs using microwave irradiation, which offers better yields in shorter timeframes compared to conventional methods. google.com

The following table summarizes the comparative efficacy of microwave-assisted synthesis versus conventional methods for various benzothiazole derivatives.

DerivativeReactantsMethodCatalyst/SolventTimeYield (%)Reference
2-Aryl-benzothiazoles2-Aminothiophenol, Aromatic AldehydesMicrowaveEthanolNot Specified12-20% higher than conventional indexcopernicus.com
2-Aryl-benzothiazoles2-Aminothiophenol, Aromatic AldehydesConventionalEthanol (under Argon)Not SpecifiedBase Yield indexcopernicus.com
2-(4-Methoxyphenyl)benzothiazole2-Aminothiophenol, p-AnisaldehydeMicrowavePIFA / Ethanol15 min80% mdpi.com
2-Chloromethyl-benzothiazole2-Aminothiophenols, Chloroacetyl chlorideMicrowaveAcetic Acid10 minHigh nih.gov
2-Aryl-benzothiazoles2-Aminothiophenol, Substituted AldehydesMicrowaveZirconyl chloride (solvent-free)3-6 minHigher than conventional nih.gov
2-Aryl-benzothiazoles2-Aminothiophenol, Substituted AldehydesConventionalZirconyl chloride (solvent-free)6-8 hrsBase Yield nih.gov
2-Aminoaryl/alkylbenzothiazoles2-Chlorobenzothiazole, AminesMicrowaveSolvent-free10 min70-95% google.com
2-Aminoaryl/alkylbenzothiazoles2-Chlorobenzothiazole, AminesConventional (100°C)Solvent-free1 hr20-40% conversion google.com

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzothiazoles. orgsyn.orgresearchgate.net These approaches focus on developing environmentally benign routes that are efficient, safe, and sustainable. orgsyn.orgresearchgate.net

A key aspect of green benzothiazole synthesis is the use of eco-friendly solvents, with water being a preferred medium. psu.edu For example, the condensation of 2-aminothiophenol with aldehydes has been successfully carried out in the presence of a catalytic amount of cetyltrimethyl ammonium (B1175870) bromide (CTAB) in water, avoiding the need for organic solvents and external oxidants. psu.edu This method is notable for its simple work-up and high yields, particularly with alkyl aldehydes. psu.edu

The development of reusable and non-toxic catalysts is another pillar of green chemistry in this field. nih.gov Catalysts such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) have been used for the solvent-free synthesis of benzothiazoles from acyl chlorides and ortho-aminothiophenol, offering advantages like easy preparation, low cost, and simple removal from the reaction mixture by filtration. mdpi.com Biocatalysts, such as Acacia concinna, have also been employed for the microwave-assisted synthesis of 2-aryl-benzothiazoles under solvent-free conditions, providing an eco-friendly reaction pathway. nih.gov

Furthermore, innovative approaches are exploring the use of alternative reagents and energy sources. The synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been achieved using visible light as a promoter under an air atmosphere, representing a clean and energy-efficient method. nih.gov Another green route involves the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) and a hydrosilane, catalyzed by an acetate-based ionic liquid under mild conditions, which provides an environmentally benign pathway to these heterocyclic compounds. chemicalbook.com

The following table highlights various green synthetic methods for producing benzothiazole derivatives.

Derivative TypeReactantsGreen Principle/MethodCatalyst/Solvent/ConditionsTimeYield (%)Reference
2-Substituted Benzothiazoles2-Aminothiophenol, AldehydesUse of water as solventCTAB / WaterNot SpecifiedHigh psu.edu
2-Aryl-benzothiazoles2-Aminothiophenol, Aryl AldehydesBiocatalysis, Microwave, Solvent-freeAcacia concinnaShortHigh nih.gov
Benzothiazoles2-Aminothiophenols, AldehydesVisible-light promoted12W blue LED / Air atmosphere6 hApplicable to various aldehydes nih.gov
Benzothiazoles2-Aminothiophenols, CO₂Use of CO₂ as raw material, Ionic liquid catalystAcetate-based ionic liquid / HydrosilaneNot SpecifiedHigh chemicalbook.com
2-Substituted Benzothiazoleso-Aminothiophenol, Acyl chloridesSolvent-free, Reusable catalystNaHSO₄-SiO₂ShortGood to Excellent mdpi.com
2-Aryl-benzothiazoles2-Aminothiophenol, Aromatic AldehydesReusable heterogeneous catalystSnP₂O₇8-35 min87-95% nih.gov

Chemical Reactivity and Transformation Mechanisms of 2,4 Dichloro 7 Methyl 1,3 Benzothiazole and Its Analogues

Reaction Types and Pathways

The benzothiazole (B30560) core and its substituents offer multiple sites for chemical attack, leading to a diverse range of reaction types and products.

The chlorine atoms attached to the benzothiazole skeleton are susceptible to nucleophilic substitution, a common reaction for halogenated heterocyclic compounds. The reactivity of each chlorine atom is influenced by its position on the ring system.

C-2 Position: The chlorine atom at the C-2 position of the thiazole (B1198619) ring is particularly activated towards nucleophilic aromatic substitution (SNAr). cas.cn This is a known reaction mode for 2-substituted benzothiazoles, which react with a variety of carbon, nitrogen, oxygen, and sulfur-based nucleophiles. cas.cn The electron-withdrawing nature of the thiazole ring facilitates the attack of a nucleophile and subsequent displacement of the chloride ion.

C-4 Position: The chlorine atom at the C-4 position on the benzene (B151609) ring is also activated towards nucleophilic substitution, albeit generally to a lesser extent than the C-2 position. The fused thiazole ring acts as an electron-withdrawing group, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction.

The reaction of 2-substituted benzothiazoles can, however, diverge from the expected SNAr pathway. For instance, the reaction with (difluoromethyl)trimethylsilane was found to initiate an unexpected S-difluoromethylation-ring-opening elimination tandem, yielding a difluoromethyl 2-isocyanophenyl sulfide instead of the anticipated 2-difluoromethyl benzothiazole. cas.cn

The benzothiazole structure can undergo oxidation at several sites, including the sulfur atom in the thiazole ring and the attached methyl group. These reactions are significant in both synthetic chemistry and environmental degradation processes. researchgate.net

One major pathway involves the oxidative ring-opening of the thiazole moiety. Treatment of benzothiazole derivatives with a mild oxidant like magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent leads to the cleavage of the thiazole ring. scholaris.caresearchgate.netcdnsciencepub.com This reaction proceeds via the opening of the thiazole ring followed by oxidation of the resulting thiol group to produce synthetically useful acylamidobenzene sulfonate esters. scholaris.caresearchgate.netscholaris.ca

Another critical oxidative pathway involves reactions with hydroxyl (OH) radicals, which are dominant in atmospheric chemistry. researchgate.netacs.org Studies on analogues like 2-methylbenzothiazole (MeBTH) show two main types of OH radical attack: acs.orgnih.gov

Attack on the Benzene Ring: The OH radical can add to the C4, C5, C6, and C7 positions of the benzene ring, which, in the presence of oxygen, leads to the formation of various hydroxylated, phenol-type products. acs.orgnih.gov

Table 1: Products from the Reaction of 2-Methylbenzothiazole (MeBTH) with OH Radicals acs.orgnih.gov
Site of OH AttackResulting Product TypeSpecific Product ExampleReaction Contribution
Benzene Ring (C4, C5, C6, C7)Phenol-type5-OH-MeBTH, 6-OH-MeBTH~67%
Methyl Group (at C2)Aldehyde2-CHO-BTH (2-formylbenzothiazole)~33%

The reduction of the benzothiazole ring system can lead to the formation of dihydrobenzothiazole derivatives. This transformation typically involves the reduction of the carbon-nitrogen double bond (C=N) within the thiazole ring. While specific studies on 2,4-dichloro-7-methyl-1,3-benzothiazole are not prevalent, the reaction can be inferred from the general principles of organic reduction reactions. libretexts.org

Common laboratory reducing agents are capable of reducing imines and related C=N bonds.

Metal Hydride Reagents: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) and milder ones such as sodium borohydride (NaBH₄) are widely used to reduce carbonyl compounds to alcohols. leah4sci.com These reagents are also effective for the reduction of imines to amines, suggesting they could potentially reduce the endocyclic C=N bond of the benzothiazole ring to yield the corresponding dihydrobenzothiazole.

Catalytic Hydrogenation: This method, which employs hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, nickel), is highly effective for reducing double and triple bonds, including C=N bonds. libretexts.org This process would likely convert the benzothiazole ring into a dihydrobenzothiazole structure. libretexts.org

Mechanistic Investigations of Benzothiazole Transformations

Understanding the detailed mechanisms of benzothiazole reactions is crucial for predicting products and controlling reaction outcomes. Computational and experimental studies have shed light on complex pathways, particularly those involving radical species and challenging electronic states.

Radical reactions are fundamental to the atmospheric degradation of benzothiazoles. The gas-phase oxidation initiated by the hydroxyl (OH) radical is a primary loss process for volatile benzothiazole derivatives. nih.govrsc.org

The mechanism begins with the attack of an OH radical on the benzothiazole molecule. nih.gov In the case of a methyl-substituted analogue, this attack can occur at two principal locations:

Benzene Ring Attack: The OH radical adds to the aromatic ring, forming an OH-adduct intermediate. This intermediate then reacts with molecular oxygen (O₂) to yield stable hydroxylated products. nih.gov

Methyl Group Attack: The OH radical abstracts a hydrogen atom from the methyl group, forming a water molecule and a benzothiazole-methyl radical (e.g., a -CH₂• radical). nih.gov This is the first stage in a more intricate pathway. The subsequent formation of an aldehyde product from this radical intermediate is a multi-stage process. For 2-methylbenzothiazole, this transformation involves a sequence of six distinct stages that include interactions with two oxygen molecules and one nitrogen monoxide (NO) molecule. nih.gov

Theoretical modeling of benzothiazole radical reactions, particularly oxidation by OH radicals, presents significant challenges due to the involvement of complex open-shell systems. nih.gov Density Functional Theory (DFT), a common computational method, can struggle to accurately model the interaction of intermediate radicals with molecules like O₂ and NO, which have their own unpaired electrons. nih.gov

A key feature of these mechanisms is the necessity of transitions between different electronic spin states for the reaction to proceed. acs.orgnih.gov For example, the formation of the aldehyde product from the methyl group radical involves several "spin flips": nih.gov

Interaction of the initial radical with molecular oxygen involves a quartet to doublet state transition.

Addition of an NO radical proceeds via a triplet to singlet state transition.

Separation of a nitrogen dioxide (NO₂) fragment involves a singlet to triplet transition.

These spin flips enable the system to move between different potential energy surfaces, which is an essential aspect of the reaction mechanism. acs.orgnih.gov Analyzing these reactions while being limited to a single spin state fails to capture the full complexity of the process, highlighting the importance of advanced computational approaches that can handle such multi-state reactivity. nih.gov

Influence of Substituents (Chloro, Methyl) on the Reactivity Profile

The reactivity of the benzothiazole core is significantly modulated by the nature and position of its substituents. In this compound, the interplay between the electron-withdrawing chloro groups and the electron-donating methyl group creates a complex reactivity profile that dictates the molecule's behavior in chemical transformations. The properties of the benzothiazole moiety are strongly affected by these substitutions. nih.gov

Electronic Effects of Chloro Substituents:

The two chlorine atoms at the C2 and C4 positions exert a powerful influence on the electronic distribution of the benzothiazole ring system. As halogens, they exhibit a dual electronic effect:

Inductive Effect (-I): Due to their high electronegativity, chlorine atoms strongly withdraw electron density from the ring through the sigma bond network. This inductive effect is the dominant factor, leading to a general deactivation of the aromatic system towards electrophilic attack. The carbon atoms directly bonded to the chlorine atoms (C2 and C4) become significantly electron-deficient.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atoms can be delocalized into the ring system through resonance. This effect donates electron density, particularly to the ortho and para positions. However, for chlorine and other halogens, the inductive effect (-I) far outweighs the resonance effect (+R).

The net result is a significant reduction in the electron density of the benzothiazole nucleus, making it less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution, particularly at the positions bearing the chloro substituents. Theoretical studies on related chloro-substituted heterocycles have shown that the presence of chlorine can lead to difficulty in nucleophilic substitution if the atom bears a near-neutral charge, indicating a complex interplay of factors. researchgate.net

Electronic Effects of the Methyl Substituent:

The methyl group at the C7 position has an opposing electronic influence compared to the chloro groups. It is an electron-donating group (EDG) that increases the electron density of the benzene portion of the ring system. This occurs through two main mechanisms:

Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon of the aromatic ring, leading to a slight push of electron density into the ring.

Hyperconjugation: The overlap of the C-H sigma bonds of the methyl group with the pi-system of the ring also contributes to electron donation.

By increasing the electron density, the methyl group acts as an activating group, making the benzene ring more susceptible to electrophilic attack, particularly at the ortho and para positions relative to C7 (i.e., C6 and C8, though C8 is part of the thiazole fusion). Studies on various substituted benzothiazoles confirm that electron-donor groups can enhance reactivity in certain reactions. semanticscholar.org

Combined Influence on Reactivity:

Nucleophilic Attack: The C2 and C4 positions are the primary sites for nucleophilic attack. The strong electron-withdrawing effect of the two chlorine atoms, combined with the inherent reactivity of the C2 position in the thiazole ring, makes these positions highly electrophilic and susceptible to displacement by nucleophiles. The C2 carbon of the parent benzothiazole is known to be the most electrophilic site. ccsenet.org

Electrophilic Attack: Electrophilic substitution on the benzene ring is generally disfavored due to the deactivating presence of the two chloro groups. However, the activating effect of the C7-methyl group directs any potential electrophilic attack to the C6 position. The C5 position is sterically hindered and electronically deactivated by the adjacent C4-chloro group.

Modulation of Frontier Molecular Orbitals: Substituents directly impact the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electron-donating groups like methyl raise the HOMO energy, making the molecule a better nucleophile. Electron-withdrawing groups like chloro lower the LUMO energy, making the molecule a better electrophile. mdpi.comnih.gov This modulation is critical in predicting the molecule's behavior in pericyclic reactions and its charge-transfer properties. mdpi.comnih.gov

The tables below summarize the electronic properties of the substituents and provide representative data on how different substituent types can affect the electronic structure of benzothiazole derivatives.

Table 1: Electronic Effects of Substituents on the Benzothiazole Ring
SubstituentPositionInductive EffectResonance EffectOverall Effect on RingFavored Reaction Type
Chloro (-Cl)C2, C4-I (Electron-withdrawing)+R (Electron-donating, weak)Strongly DeactivatingNucleophilic Substitution
Methyl (-CH₃)C7+I (Electron-donating)Hyperconjugation (Donating)ActivatingElectrophilic Substitution
Table 2: Representative Data on the Effect of Electron-Donating and Withdrawing Groups on Frontier Molecular Orbital (FMO) Energies of Benzothiazole Derivatives (Energies in eV)
Compound TypeSubstituent NatureEHOMOELUMOEnergy Gap (Egap)
Benzothiazole with -CH₃ groupElectron-Donating-5.58-1.883.70
Benzothiazole with -NO₂ group*Electron-Withdrawing-6.18-3.352.83

*Data for a nitro (-NO₂) substituted derivative is used as a representative example of a strong electron-withdrawing group, analogous to the effect of chloro substituents. mdpi.comnih.gov A lower energy gap generally implies higher reactivity.

Investigation of Biological Activities in Vitro and Molecular Mechanisms of 2,4 Dichloro 7 Methyl 1,3 Benzothiazole Analogues

Antimicrobial Research Investigations (In Vitro)

Benzothiazole (B30560) derivatives are recognized for their significant antimicrobial properties. The introduction of halogen and methyl groups to the benzothiazole scaffold has been a strategy to enhance their efficacy against a range of microbial pathogens.

Antibacterial Efficacy and Spectrum Against Bacterial Strains (e.g., Gram-positive and Gram-negative)

Numerous studies have demonstrated the antibacterial potential of benzothiazole analogues against both Gram-positive and Gram-negative bacteria. The structural modifications on the benzothiazole ring, including the position and nature of substituents, play a crucial role in determining the antibacterial spectrum and potency.

Staphylococcus aureus and Escherichia coli are frequently used as representative Gram-positive and Gram-negative bacteria, respectively, to evaluate the antibacterial efficacy of new compounds. Research has shown that certain benzothiazole derivatives exhibit significant activity against these pathogens. For instance, a study on benzothiazole derivatives bearing an amide moiety found that a compound with chloro and methoxy groups on the aryl ring displayed broad-spectrum activity, with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL against S. aureus and 7.81 µg/mL against E. coli rsc.org. Another study highlighted that the presence of a chloro group at the 5th position of the benzothiazole ring increased antibacterial activity nih.gov.

The antibacterial activity of benzothiazole derivatives has also been observed against Pseudomonas aeruginosa. Thiazolidin-4-one derivatives of benzothiazole, for example, have shown promising activity against P. aeruginosa and E. coli, with MIC values ranging from 0.09 to 0.18 mg/mL, comparable to standard drugs like streptomycin nih.gov.

With regard to Acinetobacter baumannii, a challenging nosocomial pathogen, research into the efficacy of specific benzothiazole analogues is ongoing. The development of novel agents against this multidrug-resistant bacterium is a critical area of research.

Table 1: In Vitro Antibacterial Activity of Selected Benzothiazole Analogues
Compound/AnalogueBacterial StrainMIC (µg/mL)Reference
N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxy-benzamideS. aureus15.6 rsc.org
N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxy-benzamideE. coli7.81 rsc.org
Thiazolidin-4-one derivatives of benzothiazoleP. aeruginosa90-180 nih.gov
Thiazolidin-4-one derivatives of benzothiazoleE. coli90-180 nih.gov

The emergence of antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) has necessitated the search for new antibacterial agents. Benzothiazole derivatives have shown potential in this area. For example, certain 2-substituted benzothiazole derivatives have been evaluated for their activity against MRSA, demonstrating the versatility of this chemical scaffold in combating drug resistance.

Antifungal Research (In Vitro)

In addition to their antibacterial properties, benzothiazole analogues have been investigated for their antifungal activity. Studies have shown that these compounds can be effective against various fungal pathogens. For instance, certain 2-substituted benzothiazole derivatives have demonstrated good antifungal activity against Candida albicans and Aspergillus niger nih.gov. The presence of specific substituents on the benzothiazole ring has been found to be crucial for antifungal efficacy. One study on novel benzothiazole derivatives reported significant antifungal activity against Aspergillus niger and Candida albicans jchr.org.

Table 2: In Vitro Antifungal Activity of Selected Benzothiazole Analogues
Compound/AnalogueFungal StrainMIC (µg/mL)Reference
Triazolo-thiadiazole derivatives of benzothiazoleC. albicans12.5-100 nih.gov
Triazolo-thiadiazole derivatives of benzothiazoleA. niger12.5-100 nih.gov
Benzothiazole derivative A1A. niger- jchr.org
Benzothiazole derivative A1C. albicans- jchr.org

Antitubercular Research (In Vitro)

Tuberculosis remains a major global health issue, and the development of new antitubercular drugs is a priority. Benzothiazole analogues have been explored for their potential to inhibit the growth of Mycobacterium tuberculosis. Research has shown that certain benzothiazole derivatives exhibit significant in vitro activity against M. tuberculosis strains. For example, a series of benzothiazole compounds were investigated for their antitubercular activity, with one compound, {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone, showing a minimum inhibitory concentration of 1 µg/mL against the H37Rv strain nih.gov. Another study on benzothiazolylpyrimidine-5-carboxamide analogues also reported potent antitubercular activity nih.gov.

Table 3: In Vitro Antitubercular Activity of Selected Benzothiazole Analogues
Compound/AnalogueM. tuberculosis StrainMIC (µg/mL)Reference
{2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanoneH37Rv1 nih.gov
Benzothiazolylpyrimidine-5-carboxamide analogue 7aH37Rv0.08 (µM) nih.gov
Benzothiazolylpyrimidine-5-carboxamide analogue 7gH37Rv0.08 (µM) nih.gov

Anticancer Research Investigations (In Vitro)

The potential of benzothiazole derivatives as anticancer agents has been a significant area of research. Various analogues have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines. The presence of chloro and methyl groups on the benzothiazole scaffold has been noted in several studies to contribute to the anticancer potential.

For instance, a study on chloro-substituted benzothiazole amines reported that a dichlorophenyl-containing chlorobenzothiazole derivative showed good anticancer activity against nine different cancer cell lines, with GI50 values in the nanomolar to micromolar range nih.gov. Another investigation into indole-based benzothiazole derivatives found that a chlorobenzyl indole semicarbazide benzothiazole exhibited potent activity against four cancer cell lines, with IC50 values as low as 0.024 µM for the HT-29 colon cancer cell line nih.gov. Furthermore, the anticancer activity of some benzothiazole derivatives has been linked to the presence of two methyl groups and a SCH3 group in their structure nih.gov.

Table 4: In Vitro Anticancer Activity of Selected Benzothiazole Analogues
Compound/AnalogueCancer Cell LineIC50/GI50Reference
Dichlorophenyl containing chlorobenzothiazole 51HOP-92 (Non-small cell lung cancer)71.8 nM nih.gov
Chlorobenzyl indole semicarbazide benzothiazole 55HT-29 (Colon cancer)0.024 µM nih.gov
Chlorobenzyl indole semicarbazide benzothiazole 55H460 (Lung cancer)0.29 µM nih.gov
Chlorobenzyl indole semicarbazide benzothiazole 55A549 (Lung cancer)0.84 µM nih.gov
Chlorobenzyl indole semicarbazide benzothiazole 55MDA-MB-231 (Breast cancer)0.88 µM nih.gov

Inhibition of Growth in Various Cancer Cell Lines (e.g., MDA-MB-231, A549, HeLa, MCF-7)

Analogues of 2,4-dichloro-7-methyl-1,3-benzothiazole have demonstrated significant growth inhibitory effects across a wide range of human cancer cell lines. The cytotoxic potential of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cell population.

Various studies have highlighted the potent antiproliferative activities of benzothiazole derivatives. For instance, a chlorobenzyl indole semicarbazide benzothiazole derivative showed remarkable activity against four different cancer cell lines: HT-29 (colon cancer), H460 (lung cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer), with IC50 values of 0.024 µM, 0.29 µM, 0.84 µM, and 0.88 µM, respectively nih.govtandfonline.com. Similarly, fluorinated 2-aryl benzothiazole derivatives exhibited potent anti-tumor activity against breast cancer cell lines, with GI50 values as low as 0.4 µM against MCF-7 cells nih.gov.

The substitution pattern on the benzothiazole core and associated moieties plays a crucial role in determining the cytotoxic efficacy. For example, hydrazine-based benzothiazole derivatives have shown potent activity against HeLa (cervical cancer) cells, with an IC50 value of 2.41 µM nih.govtandfonline.com. Furthermore, benzamide benzothiazole derivatives have displayed good anti-tumor potential with IC50 values ranging from 1.1 µM to 8.8 µM against a panel of cancer cell lines including A549 and HeLa nih.govtandfonline.com. The introduction of chloro and dichloro phenyl groups has been shown to enhance the antiproliferative potential of certain benzothiazole derivatives nih.gov.

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by Benzothiazole Analogues

Compound/Derivative Class Cancer Cell Line Cell Type IC50/GI50 (µM)
Chlorobenzyl indole semicarbazide benzothiazole MDA-MB-231 Breast Adenocarcinoma 0.88 nih.govtandfonline.com
Chlorobenzyl indole semicarbazide benzothiazole A549 Lung Carcinoma 0.84 nih.govtandfonline.com
Hydrazine based benzothiazole HeLa Cervical Cancer 2.41 nih.govtandfonline.com
Fluorinated 2-aryl benzothiazole MCF-7 Breast Adenocarcinoma 0.4 nih.gov
2-aminobenzothiazole-thiazolidinedione hybrid (4a) MCF-7 Breast Adenocarcinoma 3.84 nih.govsemanticscholar.orgnih.gov
2-aminobenzothiazole-thiazolidinedione hybrid (4e) MCF-7 Breast Adenocarcinoma 6.11 nih.govsemanticscholar.orgnih.gov
Substituted methoxybenzamide benzothiazole A549 Lung Carcinoma 1.1 - 8.8 nih.govtandfonline.com
Substituted chloromethylbenzamide benzothiazole HeLa Cervical Cancer 1.1 - 8.8 nih.govtandfonline.com

In Vitro Molecular Mechanisms of Action

The anticancer effects of this compound analogues are mediated through a variety of molecular mechanisms. These include the inhibition of critical enzymes and receptors, antagonism of key biochemical pathways, induction of oxidative stress, interference with DNA processes, and the activation of programmed cell death.

Benzothiazole derivatives have been identified as potent inhibitors of several enzymes and receptors that are crucial for cancer cell proliferation and survival. mdpi.com These compounds can target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are often overexpressed in various cancers. nih.govsemanticscholar.orgnih.gov

Studies have shown that certain benzothiazole derivatives can significantly decrease EGFR protein levels in breast cancer cells. nih.gov Hybrids of benzothiazole-1,2,3-triazole have been developed as potent EGFR inhibitors, with some derivatives exhibiting IC50 values as low as 0.69 µM, which is more potent than the standard drug Erlotinib. rsc.org Similarly, 2-aminobenzothiazole (B30445) hybrids have emerged as effective inhibitors of VEGFR-2, a key mediator of angiogenesis. One such derivative demonstrated a VEGFR-2 IC50 of 91 nM. nih.govnih.gov The benzothiazole scaffold is also known to play a role in the inhibition of the metalloenzyme carbonic anhydrase, which is involved in tumor metabolism. nih.govtandfonline.com

Table 2: Inhibition of Enzyme and Receptor Activity by Benzothiazole Analogues

Compound/Derivative Class Target Enzyme/Receptor IC50
Benzothiazole-1,2,3-triazole hybrid (8a) EGFR 0.69 µM rsc.org
Benzothiazole-1,2,3-triazole hybrid (8b) EGFR 1.16 µM rsc.org
2-aminobenzothiazole-thiazolidinedione hybrid (4a) VEGFR-2 91 nM nih.govnih.gov
2-aminobenzothiazole-pyrazoles VEGFR-2 97 nM nih.govsemanticscholar.org

The antiproliferative activity of benzothiazole analogues is also linked to their ability to antagonize critical biochemical signaling pathways that regulate cell growth, survival, and proliferation. Research has demonstrated that these compounds can modulate key pathways such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. nih.gov

In studies on breast cancer cell lines, treatment with benzothiazole derivatives led to the downregulation of the expression of genes such as JAK, STAT3, ERK, AKT, and mTOR. nih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival, and its inhibition is a key strategy in cancer therapy. Similarly, the JAK/STAT and ERK/MAPK pathways are crucial for transmitting signals from cell surface receptors to the nucleus, thereby controlling gene expression related to cell proliferation and differentiation. By interfering with these interconnected signaling networks, benzothiazole analogues can effectively halt the progression of cancer cells. nih.gov

A significant mechanism contributing to the anticancer activity of benzothiazole analogues is their ability to induce the production of reactive oxygen species (ROS) within cancer cells. nih.govnih.gov ROS are highly reactive molecules that, at elevated levels, can cause significant damage to cellular components, including lipids, proteins, and DNA, leading to a state of oxidative stress.

Studies have shown that certain benzothiazole derivatives can cause a significant elevation in intracellular ROS levels. nih.govnih.gov This increase in ROS can disrupt the mitochondrial membrane potential and trigger cell death pathways. nih.govresearchgate.net The accumulation of ROS-induced damage serves as a signal for the cell to undergo apoptosis, thereby eliminating the cancerous cells. researchgate.net This mechanism highlights the potential of benzothiazole derivatives to selectively target cancer cells, which often have a compromised antioxidant defense system compared to normal cells.

Benzothiazole analogues can exert their anticancer effects by interfering with the fundamental processes of DNA replication and repair. nih.gov Some derivatives have been shown to cause DNA damage, which can halt the cell cycle and prevent cancer cells from proliferating. nih.gov

One particular benzothiazole derivative, referred to as '5g', was found to induce DNA double-strand breaks. nih.gov This type of DNA damage is particularly cytotoxic and triggers a cellular response that leads to cell cycle arrest, primarily at the G2/M phase. nih.gov This arrest prevents the cell from entering mitosis with damaged DNA, providing an opportunity for repair. However, if the damage is too extensive, it can lead to the initiation of apoptosis. The G2/M arrest is often associated with the deregulation of key cell cycle proteins such as CDK1, CyclinB1, and CDC25c. nih.gov Furthermore, benzothiazole-based compounds have been developed as inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for maintaining DNA topology during replication, further underscoring their ability to interfere with DNA-related processes. nih.gov

A primary mechanism through which benzothiazole analogues eliminate cancer cells is the induction of apoptosis, or programmed cell death. nih.govnih.govresearchgate.net This process is a highly regulated and essential mechanism for removing damaged or unwanted cells.

Benzothiazole derivatives have been shown to trigger apoptosis through multiple routes. They can induce cell cycle arrest in the sub-G1 phase, which is a hallmark of apoptosis. nih.gov A key event in the apoptotic process is the disruption of the mitochondrial membrane potential, which has been observed in cells treated with these compounds. nih.govresearchgate.net This leads to the activation of the mitochondrial intrinsic pathway of apoptosis. researchgate.net This pathway involves an increase in the pro-apoptotic Bax gene transcription and a subsequent increase in the levels of executioner caspases, such as caspase-3. tandfonline.comnih.gov The activation of these caspases ultimately leads to the systematic dismantling of the cell, resulting in its death. tandfonline.comresearchgate.net

Cell Cycle Arrest Mechanisms

The investigation into the anticancer properties of benzothiazole analogues has revealed their significant impact on the cell cycle of cancer cells. Many derivatives have been shown to induce cell cycle arrest, a crucial mechanism for inhibiting tumor proliferation. This arrest prevents cancer cells from proceeding through the stages of division, ultimately leading to cell death.

A notable mechanism of action for several benzothiazole derivatives is the induction of cell cycle arrest at the G2/M phase. rsc.orgnih.gov This phase is a critical checkpoint for DNA integrity before the cell enters mitosis. By halting the cycle at this stage, these compounds prevent the replication of damaged cells. For instance, a benzothiazole derivative, referred to as 5g, has been shown to cause a significant G2/M arrest in cancer cells. dntb.gov.ua This arrest is linked to the generation of reactive oxygen species (ROS) and subsequent DNA double-strand breaks. dntb.gov.ua The cellular response to this DNA damage involves the deregulation of key cell cycle proteins, including CDK1, CyclinB1, CDC25c, and BCL2. dntb.gov.ua

Similarly, studies on other benzothiazole-based compounds have confirmed their ability to induce G2/M phase arrest. nih.govfrontiersin.org For example, benzisothiazolones have been observed to arrest the cell cycle at the G2/M phase in HeLa cells, a cervical cancer cell line. rsc.org Benzothiazole-triazole hybrids have also demonstrated the ability to trigger cell cycle arrest in the G2/M phase in triple-negative breast cancer cells. nih.gov The mechanism often involves the disruption of microtubule formation, which is essential for mitotic spindle assembly. pensoft.net

In addition to the G2/M phase, some benzothiazole analogues can induce arrest at other phases of the cell cycle. For example, the fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been shown to cause MCF-7 cells to arrest in the G1 and S phases. nih.gov This effect is dependent on a functional aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov Another benzothiazole derivative, DWP0016, a histone deacetylase (HDAC) inhibitor, was found to arrest neuroblastoma SH-SY5Y cells in the G1 phase. researchgate.net

The table below summarizes the effects of various benzothiazole analogues on the cell cycle in different cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Affected Cell Cycle PhaseAssociated Mechanisms
Benzothiazole derivative (5g)Various cancer modelsG2/MIncreased ROS, DNA double-strand breaks, deregulation of CDK1, CyclinB1, CDC25c, BCL2 dntb.gov.ua
BenzisothiazolonesHeLa (cervical cancer)G2/MDisruption of mitochondrial membrane potential, caspase-3 activation rsc.org
Benzothiazole-triazole hybridsTriple-negative breast cancerG2/MBcl-2 inhibition nih.gov
6-fluoro-triazolo-benzothiazole analogues-MitosisInhibition of microtubule formation pensoft.net
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)MCF-7 (breast cancer)G1 and SActivation of AhR signaling pathway, DNA adduct formation nih.gov
DWP0016 (HDAC inhibitor)SH-SY5Y (neuroblastoma)G1Histone H3 acetylation, activation of PTEN researchgate.net
Benzothiazole derivative (BTD)Colorectal cancer cells-Increased ROS, loss of mitochondrial transmembrane potential nih.gov

Other Investigated Biological Activities (In Vitro/Mechanistic) of Benzothiazole Derivatives

Beyond their direct impact on the cell cycle, benzothiazole derivatives have been the subject of extensive in vitro research to explore a wider range of biological activities and their underlying mechanisms. These investigations have unveiled their potential in enzyme inhibition, bio-imaging, and as therapeutic agents for various diseases.

Enzyme Inhibition Studies

Benzothiazole derivatives have emerged as potent inhibitors of various enzymes implicated in a range of diseases. Their structural versatility allows for the design of specific inhibitors targeting the active sites of these enzymes.

Decaprenyl-phosphoryl-β-D-ribose 2′-epimerase (DprE1): This enzyme is a crucial component of the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis, making it an attractive target for novel anti-tuberculosis drugs. Specific benzothiazole derivatives have been identified as effective inhibitors of DprE1.

Glucokinase: As a key regulator of glucose metabolism, glucokinase is a target for the development of antidiabetic agents. Certain benzothiazole-based compounds have been investigated for their ability to modulate glucokinase activity.

Carbonic Anhydrase: These zinc-containing enzymes are involved in pH regulation and have been linked to various physiological and pathological processes, including cancer. nih.gov Benzothiazole derivatives have been synthesized and evaluated for their inhibitory action against different carbonic anhydrase isoforms. nih.gov

Aldose Reductase: This enzyme is implicated in the development of diabetic complications by catalyzing the reduction of glucose to sorbitol. The inhibitory potential of benzothiazole derivatives against aldose reductase has been explored as a therapeutic strategy to mitigate these complications.

Research on Fluorescent Probe Applications in Biological Imaging

The inherent photophysical properties of the benzothiazole scaffold have made it a valuable component in the design of fluorescent probes for biological imaging. These probes can be engineered to selectively detect and visualize specific biomolecules, ions, or cellular environments. The fluorescence of these molecules can be sensitive to changes in their local environment, such as polarity or the presence of specific analytes, allowing for real-time monitoring of cellular processes. Research in this area focuses on developing benzothiazole-based probes with high sensitivity, selectivity, and photostability for applications in cellular and molecular biology.

Anti-inflammatory Research (In Vitro)

The anti-inflammatory potential of benzothiazole derivatives has been investigated through various in vitro models. nih.gov These studies often focus on their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. By inhibiting these pathways, benzothiazole compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The anti-inflammatory activity of these derivatives suggests their potential as therapeutic agents for inflammatory disorders. nih.gov

Antidiabetic Research (In Vitro)

In the search for new treatments for diabetes, benzothiazole derivatives have been explored for their potential to modulate key pathways in glucose metabolism. pensoft.net In vitro studies have investigated their effects on various targets, including:

Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B is a well-established strategy for enhancing insulin signaling. Several benzothiazole-based compounds have been designed and evaluated as PTP1B inhibitors.

α-Glucosidase: This enzyme is involved in the digestion of carbohydrates. Inhibiting α-glucosidase can delay glucose absorption and lower postprandial blood glucose levels. The inhibitory activity of benzothiazole derivatives against this enzyme has been a subject of research.

Anti-HIV Research (In Vitro)

The development of novel antiretroviral agents is crucial in the fight against HIV. Benzothiazole derivatives have been investigated for their potential to inhibit key viral enzymes necessary for the replication of HIV. A primary target in this research is reverse transcriptase , an enzyme that converts the viral RNA genome into DNA. By inhibiting this enzyme, benzothiazole compounds can block a critical step in the viral life cycle, thereby preventing the spread of the infection.

Anticonvulsant Research (In Vitro)

Extensive searches of scientific literature and databases were performed to identify in vitro studies evaluating the anticonvulsant properties of this compound. These searches aimed to uncover data related to its mechanisms of action, such as interactions with ion channels or neurotransmitter receptors, which are commonly investigated in preclinical anticonvulsant research.

Despite the broad investigation of benzothiazole derivatives for their potential anticonvulsant activities, no specific in vitro studies focusing on this compound were identified. The existing research on related compounds suggests that the benzothiazole scaffold is of interest in the development of novel anticonvulsant therapies. mdpi.comresearchgate.net However, data pertaining to the specific efficacy or molecular mechanisms of this compound in this area is not available in the reviewed literature.

Anti-malarial Research (In Vitro)

A comprehensive review of published research was undertaken to find in vitro studies on the anti-malarial activity of this compound. The investigation sought to find data on its efficacy against various strains of the Plasmodium parasite, the causative agent of malaria.

The benzothiazole chemical structure is a known pharmacophore that has been explored for the development of anti-malarial agents. malariaworld.orgnih.govnih.govresearchgate.net These studies often involve screening compounds against parasite cultures to determine their inhibitory concentrations. However, the literature search did not yield any specific in vitro anti-malarial studies conducted on this compound. Therefore, no data on its potential activity against Plasmodium falciparum or other malaria-causing parasites could be retrieved.

Amyloid Imaging Agent Research in Alzheimer's Disease Models

A targeted search of the scientific literature was conducted to identify research on the use of this compound as an amyloid imaging agent in in vitro models of Alzheimer's disease. This research typically involves evaluating the compound's ability to bind to amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.

Derivatives of benzothiazole have been investigated as potential imaging agents for the detection of Aβ plaques. nih.gov Notably, a radiolabeled compound, 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole, has been synthesized and evaluated for its affinity to Aβ fibrils in vitro. nih.gov Despite the structural similarities, the search did not uncover any studies that specifically investigated this compound for this purpose. Consequently, there is no available data on its binding affinity for amyloid plaques or its potential as a diagnostic imaging tool for Alzheimer's disease.

Computational and Theoretical Investigations of 2,4 Dichloro 7 Methyl 1,3 Benzothiazole and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. scirp.org DFT calculations are widely employed to optimize molecular geometries, analyze frontier molecular orbitals (FMOs), calculate global reactivity descriptors, and map molecular electrostatic potentials (MEP) for benzothiazole (B30560) derivatives. scirp.org Methods like the B3LYP functional combined with basis sets such as 6-31+G(d,p) are commonly used to provide reliable data on the electronic behavior and structure of these compounds. scirp.org Such calculations are crucial for understanding the relationship between a molecule's geometric structure and its chemical properties. scirp.org

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are indicators of nucleophilic reactivity (the ability to donate electrons), while the LUMO's characteristics indicate electrophilic reactivity (the ability to accept electrons). scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule can be more easily polarized and is generally more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgmdpi.com Conversely, a larger energy gap indicates greater kinetic stability and lower chemical reactivity. mdpi.com For benzothiazole derivatives, the HOMO is often distributed over the benzothiazole moiety, while the LUMO's localization can be influenced by substituents, facilitating intramolecular charge transfer (ICT). researchgate.netmdpi.com For instance, in some benzothiazole derivatives, the HOMO is delocalized on one end of the molecule while the LUMO is localized on the opposite end, indicating significant charge transfer properties. researchgate.net The introduction of different substituent groups can tune the HOMO and LUMO energy levels and, consequently, the energy gap. mdpi.comnih.gov For example, studies on substituted benzothiazoles have shown that electron-withdrawing groups like -CF3 can lower the ΔE value, making the compound more reactive. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Benzothiazole Analogues.
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2-Vinyl-1,3-benzothiazole--4.70
2-Formyl-1,3-benzothiazole--3.95
Benzothiazole (BTH)---
2-Hydroxybenzothiazole (2-OH_BTH)--0.2058
2-(Methylthio)benzothiazole (2-SCH3_BTH)--0.1841
Benzothiazole with -CF3 substituent--4.46
Unsubstituted Benzothiazole Analogue--4.73

Data synthesized from multiple sources for illustrative purposes. scirp.orgmdpi.comnbu.edu.sa

Global reactivity descriptors, derived from HOMO and LUMO energy values, provide quantitative measures of a molecule's stability and reactivity. scirp.org These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). nbu.edu.saresearchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. scirp.org Softness is the reciprocal of hardness; "soft" molecules have small energy gaps and are more reactive. scirp.orgmdpi.com

Chemical Potential (μ) and Electronegativity (χ) : These parameters describe the tendency of electrons to escape from a system. A higher electronegativity value indicates a better electron acceptor. scirp.org

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. A higher electrophilicity index signifies a stronger electrophile. scirp.org

Studies on benzothiazole derivatives have shown that substituents significantly impact these reactivity indices. For example, 2-(methylthio)benzothiazole was found to have the lowest chemical hardness and highest softness among a series of derivatives, indicating it is the most reactive. scirp.org In contrast, benzothiazole (BTH) itself exhibited a high electronegativity value, suggesting it is the best electron acceptor in the studied group. scirp.org These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction. researchgate.net

Table 2: Global Reactivity Descriptors for Selected Benzothiazole Derivatives.
CompoundHardness (η) (eV)Softness (S) (eV-1)Electronegativity (χ) (eV)Electrophilicity Index (ω) (eV)
Benzothiazole (BTH)--0.15110.1375
2-(Methylthio)benzothiazole (2-SCH3_BTH)0.1536.5372--
Benzothiazole Analogue 12.35---
Benzothiazole Analogue 42.35---
Benzothiazole Analogue 52.36---

Data synthesized from multiple sources for illustrative purposes. scirp.orgmdpi.com

Electrostatic Molecular Potential (EMP), also known as Molecular Electrostatic Potential (MEP), is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scirp.orgmdpi.com MEP maps are color-coded to represent different electrostatic potential values on the electron density surface.

Typically, red regions indicate negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. mdpi.com Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are preferred sites for nucleophilic attack. scirp.orgmdpi.com Green and yellow areas represent regions of neutral or intermediate potential.

For benzothiazole derivatives, MEP analysis can identify the most reactive sites. For example, in many analogues, the nitrogen atom of the thiazole (B1198619) ring shows a negative potential, making it a likely site for interaction with electrophiles. nih.gov The distribution of positive and negative potentials across the molecule provides crucial insights for understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will be recognized by biological targets. scirp.orgmdpi.com

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. scirp.orgscirp.org It provides a detailed picture of the bonding and electronic structure by analyzing interactions between filled (donor) and empty (acceptor) orbitals. scirp.org

The strength of these interactions is quantified by the second-order perturbation interaction energy, E(2). scirp.orgscirp.org A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization from a filled donor NBO to a vacant acceptor NBO. scirp.org This analysis reveals the intramolecular interactions responsible for the molecule's stability. researchgate.net In benzothiazole systems, NBO analysis can elucidate the flow of electron density between the benzene (B151609) and thiazole rings and how this is influenced by various substituents, providing a deeper understanding of the molecule's electronic stability and reactivity. scirp.org

Benzothiazoles are produced in large quantities for various industrial applications and their release into the environment poses a pollution problem. scirp.orgscirp.orgkuleuven.be Computational studies can provide theoretical insights into the potential biodegradability of these compounds. scirp.orgscirp.org By analyzing reactivity descriptors, it is possible to predict which compounds might be more susceptible to degradation. scirp.org

For instance, a higher reactivity, as indicated by a lower HOMO-LUMO gap and lower chemical hardness, might suggest a greater susceptibility to enzymatic or microbial breakdown. scirp.org Furthermore, properties like the dipole moment can indicate a compound's solubility in water, which is a key factor in its environmental fate and bioavailability for degradation. scirp.org While direct molecular mechanisms of benzothiazole degradation are still being explored, theoretical analyses of reactivity and solubility offer a valuable preliminary assessment of their environmental persistence. scirp.orgkuleuven.be

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (such as a benzothiazole derivative) when bound to a target molecule, typically a protein or enzyme, to form a stable complex. wjarr.comresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. biointerfaceresearch.comajchem-a.com

Docking studies with benzothiazole analogues have been performed against a variety of biological targets to explore their therapeutic potential, including antimicrobial, anticancer, and anticonvulsant activities. wjarr.comnih.govnih.govnih.gov The process involves placing the ligand into the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. wjarr.comnih.gov

The analysis of the docked pose reveals the specific ligand-target interactions that stabilize the complex. These interactions commonly include:

Hydrogen Bonds : Crucial for specificity and strong binding. nih.gov

Hydrophobic Interactions : Often involving aromatic rings (π-π stacking) and bulky nonpolar groups. mdpi.com

For example, docking studies of benzothiazole derivatives against E. coli dihydroorotase, an antimicrobial target, revealed the formation of hydrogen bonds with active site residues like LEU222 or ASN44. nih.gov Strong hydrophobic interactions involving the thiazole and other bulky rings were also observed, which could interfere with substrate binding. nih.gov Similarly, studies targeting the p56lck enzyme for cancer treatment have used docking to understand the binding patterns of benzothiazole-thiazole hybrids within the ATP binding site. biointerfaceresearch.com These computational insights are vital for the structure-based design of more potent and selective inhibitors. nih.gov

Table 3: Examples of Molecular Docking Studies of Benzothiazole Analogues with Biological Targets.
Benzothiazole AnalogueBiological TargetDocking Score (kcal/mol)Key Interacting ResiduesTherapeutic Area
Analogue 3E. coli Dihydroorotase-5.02ASN44Antimicrobial
HDDPE. coli Dihydroorotase-7.37-Antimicrobial
Active Compounds (J1, J2, etc.)Pf-DHFR--Antimalarial
Compound 4bAcetylcholinesterase (AChE)-11.27-Anti-Alzheimer's
Compound 4iAcetylcholinesterase (AChE)-11.21-Anti-Alzheimer's
Riluzole (Reference)Acetylcholinesterase (AChE)-6.6-Anti-Alzheimer's

Data synthesized from multiple sources for illustrative purposes. ajchem-a.comnih.govnih.gov

Prediction of Binding Affinities and Interactions with Specific Biological Targets (e.g., Enzymes, Proteins)

Molecular docking is a primary computational tool used to predict the binding affinity and interaction patterns of a ligand with a biological target, such as an enzyme or protein. This method is instrumental in identifying potential drug candidates and elucidating their mechanism of action at a molecular level. For benzothiazole analogues, molecular docking studies have been employed to explore their potential as inhibitors for a variety of biological targets.

In a study investigating novel benzothiazole derivatives as potential inhibitors of Acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease, molecular docking was used to predict the binding energies and interactions of the designed compounds. The results indicated that some derivatives exhibited significantly stronger binding affinities than the reference drug, Riluzole. For instance, compounds 4b and 4i showed binding energies of -11.27 kcal/mol and -11.21 kcal/mol, respectively, compared to Riluzole's -6.6 kcal/mol ajchem-a.com. These favorable binding energies are attributed to specific interactions with amino acid residues in the active site of the AChE enzyme ajchem-a.com.

Similarly, in the pursuit of new antimicrobial agents, molecular docking studies were performed on benzothiazole derivatives targeting the dihydropteroate synthase (DHPS) enzyme. The investigation revealed that compounds 16a , 16b , and 16c displayed notable binding affinities, with compound 16c showing the highest predicted affinity. The interactions within the PABA pocket of the DHPS enzyme were characterized by arene-H interactions with Lys220 and Phe189, and hydrogen bonding with Gly188 nih.gov.

Another area of interest has been the development of anticonvulsant agents. In a high-throughput in-silico screening of designed benzothiazole derivatives as GABA-aminotransferase inhibitors, several compounds demonstrated excellent MolDock scores, significantly higher than the standard drugs phenytoin and carbamazepine wjarr.com. For example, derivatives SDZ3 through SDZ6 and others exhibited scores ranging from -104.23 to -121.56, suggesting strong potential for binding to the target enzyme wjarr.com.

Compound/AnalogueBiological TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
Benzothiazole derivative 4bAcetylcholinesterase (AChE)-11.27Not specified
Benzothiazole derivative 4iAcetylcholinesterase (AChE)-11.21Not specified
Riluzole (Reference)Acetylcholinesterase (AChE)-6.6Not specified
Benzothiazole derivative 16aDihydropteroate Synthase (DHPS)-5.2350Lys220, Arg234, Gly188
Benzothiazole derivative 16bDihydropteroate Synthase (DHPS)-5.4236Lys220, Phe189, Arg234, Gly188
Benzothiazole derivative 16cDihydropteroate Synthase (DHPS)-5.4405Lys220, Phe189, Arg234, Gly188

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Approaches)

Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules.

Several QSAR studies have been conducted on benzothiazole derivatives to understand the structural requirements for various biological activities. For instance, a QSAR analysis of 13 benzothiazole derivatives with antimalarial activity was performed using electronic descriptors such as atomic net charges, dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and polarizability ugm.ac.idsemanticscholar.orgresearchgate.net. The best QSAR model was developed using multiple linear regression, resulting in the following equation ugm.ac.idresearchgate.net:

Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) ugm.ac.idresearchgate.net

This equation demonstrates the significant contribution of the net charges on specific carbon atoms (C4, C5, and C6) of the benzothiazole ring, as well as the HOMO-LUMO energies and polarizability, to the antimalarial activity. The statistical parameters of this model (n=13, r=0.994, r²=0.987, SE=0.094) indicate a high level of statistical significance and predictive ability ugm.ac.idresearchgate.net.

In another study focusing on the antiproliferative activity of halogen- and amidino-substituted benzothiazoles, QSAR models were developed to elucidate the effects of substituents at position 6. These models revealed that the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes were key determinants of cytotoxicity against T-cell lymphoma and non-tumor cells mdpi.com.

A group-based QSAR (G-QSAR) analysis was also performed on a series of benzothiazole derivatives to identify structural fragments important for anticancer activity. The developed models indicated that the presence of hydrophobic groups at one fragment (R1) and modifications at another (R2 amino) are crucial for enhancing the biological activity chula.ac.th. One of the significant models is represented by the equation:

pEC50 = 0.0025 – 21.8771 (±1.8775) R1-DeltaEpsilonC – 0.0169 (±0.0025) R1-XKHydrophilicArea + 0.5092 (±0.1015) R2-6 Chain Count chula.ac.th

Biological ActivityQSAR Model EquationKey DescriptorsStatistical Significance
AntimalarialLog IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α)Atomic net charges (qC4, qC5, qC6), ELUMO, EHOMO, Polarizability (α)n=13, r=0.994, r²=0.987, SE=0.094
AnticancerpEC50 = 0.0025 – 21.8771 (R1-DeltaEpsilonC) – 0.0169 (R1-XKHydrophilicArea) + 0.5092 (R2-6 Chain Count)R1-DeltaEpsilonC, R1-XKHydrophilic Area, R2-6 Chain Countr² = 0.81, q² = 0.75, pred_r² = 0.70

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of a ligand-protein complex over time. This technique complements molecular docking by providing insights into the flexibility of the system and the persistence of interactions.

MD simulations have been applied to benzothiazole derivatives to assess their stability within the binding sites of various protein targets. For instance, in a study of benzothiazole-thiazole hybrids as potential p56lck inhibitors for cancer treatment, MD simulations were performed on selected compounds to understand the structural requirements for inhibition biointerfaceresearch.com. The stability of the protein-ligand complexes is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the root-mean-square fluctuation (RMSF) of individual residues over the simulation period researchgate.netgithub.io. A stable RMSD trajectory suggests that the complex has reached equilibrium, while RMSF analysis can identify flexible regions of the protein that may be important for ligand binding researchgate.netgithub.io. In one study, a benzimidazole derivative complexed with SARS-CoV-2 Mpro was simulated for 100 ns, with the RMSD of the complex showing minimal fluctuation, indicating good stability in the active site nih.gov.

Conformational analysis is another important theoretical investigation that focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. These different arrangements, or conformers, can have different energy levels, which can influence the molecule's reactivity and ability to bind to a target.

A computational study of benzothiazole derivatives performed a conformational analysis by varying the dihedral angle between the benzothiazole ring and an attached phenyl ring mdpi.com. The analysis, carried out in 30° increments over a full 360° rotation, identified the most energetically stable conformers. It was found that conformers with dihedral angles of 0° and 180° were the most stable mdpi.com. Understanding the preferred conformation of a molecule is crucial as it dictates the three-dimensional shape that will be presented for interaction with a biological target.

System/AnalogueSimulation FocusKey Findings/Parameters
Benzothiazole-thiazole hybrids with p56lckStability of protein-ligand complexAnalysis of RMSD and RMSF to determine structural stability.
Benzimidazole derivative with SARS-CoV-2 MproProtein-ligand complex stability100 ns simulation showed minimal RMSD fluctuation, indicating stability.
Benzothiazole derivative with a phenyl ringConformational analysisMost stable conformers found at dihedral angles of 0° and 180°.

Analytical Methodologies in the Research of 2,4 Dichloro 7 Methyl 1,3 Benzothiazole

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the case of benzothiazole (B30560) derivatives, the chemical shifts observed in ¹H and ¹³C NMR spectra are influenced by the electronic environment of the nuclei. For instance, in 1-methyl-benzimidazole, a related heterocyclic compound, the ¹³C chemical shift values for C4 and C7 are observed at 120.4 ppm and 109.5 ppm, respectively, in a CDCl₃ solvent. mdpi.com This differentiation arises from the varying electronic effects of the neighboring nitrogen atoms. mdpi.com Similarly, for 2,4-dichloro-7-methyl-1,3-benzothiazole, the signals for the aromatic protons and the methyl group in the ¹H NMR spectrum, along with the resonances of each unique carbon atom in the ¹³C NMR spectrum, would provide definitive evidence for its structure. The specific chemical shifts would be characteristic of the substitution pattern on the benzothiazole core.

Table 1: Predicted NMR Data for this compound This table is predictive and based on general principles of NMR spectroscopy for similar structures, as specific experimental data for this exact compound is not readily available in the searched literature.

Analysis Predicted Chemical Shift (ppm) Associated Nucleus
¹H NMR~2.4Methyl (CH₃) protons
~7.0-7.5Aromatic protons
¹³C NMR~20Methyl carbon
~120-155Aromatic and thiazole (B1198619) ring carbons

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the C-Cl, C=N, C=C, and C-S bonds within the molecule. The Aldrich Collection of FT-IR Spectra is a comprehensive library containing spectra for a vast number of pure compounds and serves as a valuable reference for spectral interpretation. thermofisher.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org In this method, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. massbank.eu The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Chromatographic Separation and Purification Techniques in Research

Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures. Analytical thin-layer chromatography (TLC) is often used to monitor the progress of a reaction. For purification, column chromatography on silica (B1680970) gel is a common method. In the context of related benzothiazole synthesis, the residue from a reaction mixture is often purified by column chromatography on silica gel to yield the pure product. rsc.org

Elemental Analysis in Compound Characterization

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. rsc.org It provides the percentage of each element present in the molecule. For this compound (C₈H₅Cl₂NS), elemental analysis would be used to confirm the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur, which should align with the calculated theoretical values based on its molecular formula.

Nuclear Quadrupole Resonance (NQR) Spectroscopy in Chloro-Containing Benzazoles

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that can be used to study compounds containing quadrupolar nuclei, such as ³⁵Cl and ³⁷Cl. aps.org This method is particularly sensitive to the local electronic environment around the chlorine atoms. aps.org For chloro-containing benzazoles like this compound, NQR can provide valuable information about the C-Cl bonds, including their nature and the symmetry of the crystal lattice. aps.orgrsc.org The NQR frequencies are unique to a specific compound, making it a powerful tool for characterization and identification. youtube.com Pulsed NQR measurements of ³⁵Cl nuclei have been successfully used to study chlorobenzene (B131634) solutions, demonstrating the technique's applicability to chloro-substituted aromatic compounds. aps.org

Future Research Directions and Unexplored Avenues for 2,4 Dichloro 7 Methyl 1,3 Benzothiazole

Rational Design and Synthesis of Novel Derivatives with Tailored Bioactivity

The rational design and synthesis of new derivatives based on the 2,4-dichloro-7-methyl-1,3-benzothiazole scaffold is a primary avenue for future research. This approach involves the systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. The existing benzothiazole (B30560) literature provides a strong foundation for this endeavor, demonstrating that even minor structural alterations can lead to significant changes in biological activity. rsc.orgrsc.org

Future synthetic strategies will likely focus on several key areas. The development of innovative synthetic methodologies will be crucial for accessing a wider variety of functionalized heterocyclic compounds. researchgate.net This includes the exploration of new catalytic systems and reaction conditions to introduce diverse substituents at various positions of the benzothiazole ring. organic-chemistry.orgmdpi.com For instance, the synthesis of novel 2-aminobenzothiazole (B30445) derivatives from arylthioisocyanates and amines, or from 2-iodoanilines and sodium dithiocarbamates, showcases methods that could be adapted for the this compound backbone. nih.gov

Moreover, the creation of hybrid molecules, where the this compound core is coupled with other pharmacologically active moieties, represents a promising strategy. This could involve linking the benzothiazole unit to fragments known to interact with specific enzymes or receptors, thereby creating bifunctional molecules with enhanced or novel activities. nih.govmersin.edu.tr Structure-activity relationship (SAR) studies will be instrumental in guiding these synthetic efforts, revealing how different substituents and their positions on the benzothiazole ring influence biological outcomes. rsc.org

Exploration of Undiscovered Molecular Targets and Biological Pathways

While some benzothiazole derivatives have been shown to interact with targets such as STAT3, BACE1, and various microbial enzymes, the full spectrum of molecular targets for compounds derived from this compound remains largely unexplored. nih.govnih.govnih.gov A critical direction for future research is the identification of novel molecular targets and the elucidation of the biological pathways through which these new derivatives exert their effects. This will not only expand our understanding of their mechanism of action but also open up new therapeutic applications.

Investigative approaches could include high-throughput screening of derivative libraries against a wide range of cellular and biochemical assays. The benzothiazole nucleus has been associated with a broad array of pharmacological properties, including antimicrobial, anti-HIV, and anticancer activities, suggesting a diverse range of potential targets. nih.gov For example, some benzothiazole compounds have been found to inhibit the dimorphic transition of Candida albicans and induce leakage of DNA and proteins in Aspergillus niger spores, indicating potential antifungal mechanisms that could be further explored. nih.gov

Furthermore, understanding the mode of action of existing bioactive benzothiazoles can provide clues to new targets. For instance, derivatives that exhibit membrane-perturbing effects or bind to DNA in bacteria suggest that similar mechanisms could be engineered into new compounds derived from the this compound scaffold for antibacterial applications. rsc.orgrsc.org The exploration of these undiscovered interactions will be pivotal in defining the therapeutic potential of this class of compounds.

Integration of Advanced Computational Methods for Predictive Modeling and Drug Design

The integration of advanced computational methods is set to revolutionize the design and discovery of novel drugs based on the this compound structure. Computational tools offer a powerful means to predict the biological activity, pharmacokinetic properties, and potential toxicity of new derivatives before their synthesis, thereby saving significant time and resources. numberanalytics.commdpi.com

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to visualize and analyze the interactions between designed ligands and their putative biological targets. nih.gov These methods allow for the in-silico screening of large virtual libraries of derivatives, helping to prioritize the most promising candidates for synthesis and experimental testing. For example, docking studies have been used to understand the binding of benzothiazole derivatives to the active sites of enzymes like dihydroorotase. nih.gov

In addition to molecular modeling, quantitative structure-activity relationship (QSAR) studies and machine learning algorithms can be used to build predictive models based on the physicochemical properties and biological activities of a series of compounds. numberanalytics.com These models can identify the key structural features that are critical for a desired biological effect, guiding the rational design of more potent and selective molecules. The application of methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can provide deeper insights into the electronic properties and reactivity of the benzothiazole core, further informing the design process. researchgate.netsemanticscholar.org The synergy between computational prediction and experimental validation will undoubtedly accelerate the development of new therapeutic agents derived from this compound. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dichloro-7-methyl-1,3-benzothiazole, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization of substituted aniline precursors with sulfur sources (e.g., S8) under reflux in polar aprotic solvents like DMSO. For example, refluxing 2,4-dichloro-7-methylaniline with sulfur in DMSO for 18 hours yields the benzothiazole core, followed by purification via recrystallization (65% yield) .
  • Critical Parameters : Solvent choice (DMSO enhances cyclization), temperature control (reflux at ~150°C), and stoichiometric ratios of sulfur to precursor are critical for minimizing byproducts like sulfoxides.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Absence of aromatic protons at C-2 and C-4 due to chlorine substitution; methyl group resonance at ~2.5 ppm (singlet).
  • IR : Peaks at ~730 cm⁻¹ (C-Cl stretch) and 1560 cm⁻¹ (C=N/C-S benzothiazole ring vibration) confirm functional groups .
    • Validation : Compare experimental data with computed spectra from density functional theory (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can DFT calculations optimize the electronic properties of this compound for photochemical applications?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model HOMO-LUMO gaps and charge distribution. For example, DFT studies show that chlorine substituents lower the LUMO energy by ~1.2 eV, enhancing electron-accepting capacity .
  • Validation : Cross-check computed excitation energies with UV-Vis spectra (e.g., λmax ~310 nm in acetonitrile).

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Case Study : Conflicting antimicrobial data may arise from assay variations (e.g., broth microdilution vs. agar diffusion). A systematic approach involves:

  • Normalizing results to positive controls (e.g., ciprofloxacin).
  • Testing under consistent pH and temperature conditions .
    • Statistical Analysis : Apply multivariate regression to isolate substituent effects (e.g., chloro vs. methyl groups) on bioactivity .

Q. How can synthetic routes be modified to introduce functional groups (e.g., triazoles) at the C-2 position for targeted drug design?

  • Methodology :

  • Click Chemistry : React the benzothiazole with propargyl bromide to install an alkyne, then perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide derivatives (e.g., 1-azido-2-chlorobenzene) to form triazole linkages .
  • Yield Optimization : Use CuI/ascorbate catalysts in THF/water (4:1) at 60°C for 12 hours (yields >75%) .

Key Recommendations

  • Experimental Reproducibility : Document solvent purity, catalyst batches, and reaction monitoring (e.g., TLC) to address variability .
  • Data Interpretation : Use iterative qualitative analysis (e.g., triangulating NMR, IR, and DFT) to validate structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.